![molecular formula C18H18F3N3O B2364593 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 2034556-21-1](/img/structure/B2364593.png)
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazine ring, a cyclopropyl group, and a trifluoromethylphenyl group. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
Pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have been explored for their cytotoxicity against various human cancer cell lines, showing moderate to good cytotoxicity and weak toxicity against normal cell lines. Such compounds, including analogs like 5f, 5g, 5i, and 6b–g, have shown significant cytotoxicity, hinting at their potential as anticancer agents (Alam et al., 2018).
Antiviral Activity
Synthesis and evaluation of pyrazolyl and pyrazinone derivatives have also been conducted for their antiviral activities, including anti-HSV1 and anti-HAV-MBB activities. These studies provide a foundation for the development of new antiviral compounds with potentially novel mechanisms of action (Attaby et al., 2006).
Antimicrobial Agents
Novel 1,2,3-triazole-pyrazole hybrids have been designed and synthesized as antimicrobial agents, demonstrating significant in vitro antibacterial and antifungal activity against a variety of strains. This research underscores the versatility of pyrazole derivatives in combating microbial infections (Pervaram et al., 2017).
Chemical Synthesis Techniques
Pyrazole derivatives have been synthesized through various techniques, including microwave-assisted synthesis, highlighting the compound's role in the development of novel synthetic methodologies. These methods can lead to more efficient and environmentally friendly synthetic routes for complex organic molecules (Katade et al., 2008).
Biological Activity Screening
Derivatives of pyrazine, such as those studied for their antibacterial, antioxidant, and DNA binding activities, demonstrate the broad potential of pyrazine-based compounds in biological research. The ability to design and synthesize molecules with targeted biological activities is crucial for the development of new therapeutic agents (Kitawat & Singh, 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-18(20,21)14-5-1-12(2-6-14)9-17(25)23-7-8-24-15(11-23)10-16(22-24)13-3-4-13/h1-2,5-6,10,13H,3-4,7-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMDIXINDQKLSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)CC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

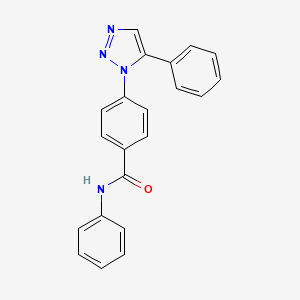
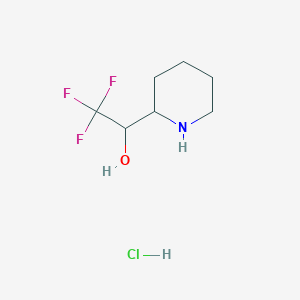

![N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2364516.png)
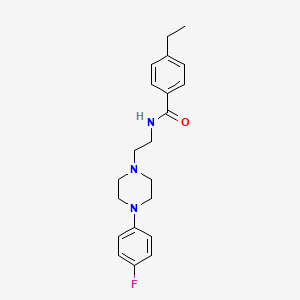
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2364519.png)
![2-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2364521.png)
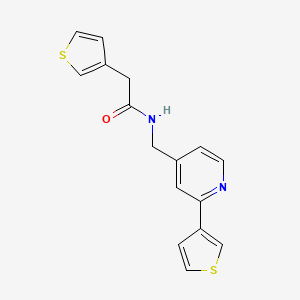
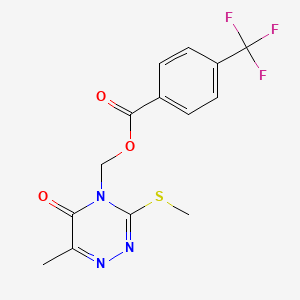
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2364526.png)
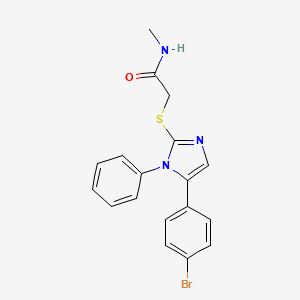
![3-benzyl-2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364528.png)
![Methyl (E)-4-[methyl-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-4-oxobut-2-enoate](/img/structure/B2364532.png)
![3-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2364533.png)